N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt
Overview
Description
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is a chemical compound with the molecular formula C9H10N2O4S·C12H23N and a molecular weight of 423.57 g/mol . It is a stable derivative of L-alanine, characterized by its light yellow to orange crystalline appearance . This compound is commonly used in biochemical and physiological research due to its unique properties .
Preparation Methods
The synthesis of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt typically involves the reaction of L-alanine with 2-nitrophenylsulfenyl chloride in the presence of a base, followed by the addition of dicyclohexylamine . The reaction conditions often include maintaining a low temperature to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenylsulfenyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt has several scientific research applications:
Chemistry: It is used as a reagent in peptide synthesis and amino acid modification.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is unique due to its stable nitrophenylsulfenyl group and its specific interactions with biological molecules . Similar compounds include:
N-2-Nitrophenylsulfenyl-L-alanine: Lacks the dicyclohexylammonium component, making it less stable.
N-2-Nitrophenylsulfenyl-L-valine: Similar structure but with a different amino acid component, leading to different biochemical properties.
N-2-Nitrophenylsulfenyl-L-leucine: Another similar compound with variations in its amino acid structure.
These comparisons highlight the unique stability and biochemical interactions of this compound .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTGUPPUIQQLBP-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227566 | |
Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-46-9 | |
Record name | L-Alanine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7675-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(2-nitrophenyl)thio]-L-alanine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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